molecular formula C8H16ClNO2 B2399069 Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride CAS No. 1638772-09-4

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B2399069
CAS No.: 1638772-09-4
M. Wt: 193.67
InChI Key: JWBUUGGYBZEBNC-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-methylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • cis-Methyl 4-methylpiperidine-3-carboxylate hydrochloride
  • trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
  • cis-Ethyl 5-methylpiperidine-3-carboxylate hydrochloride

Comparison:

Properties

IUPAC Name

methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBUUGGYBZEBNC-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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